molecular formula C31H20Cl2N2O2 B11110714 17-(2-chlorophenyl)-1-{(E)-[(3-chlorophenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(2-chlorophenyl)-1-{(E)-[(3-chlorophenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11110714
M. Wt: 523.4 g/mol
InChI Key: QGSWCSRWRQAZRM-UHFFFAOYSA-N
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Description

17-(2-CHLOROPHENYL)-1-{(E)-[(3-CHLOROPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique structure This compound is characterized by its pentacyclic framework and the presence of chlorophenyl groups, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(2-CHLOROPHENYL)-1-{(E)-[(3-CHLOROPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl imine intermediate, which is then subjected to cyclization reactions to form the pentacyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, offering advantages such as better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

17-(2-CHLOROPHENYL)-1-{(E)-[(3-CHLOROPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

Scientific Research Applications

17-(2-CHLOROPHENYL)-1-{(E)-[(3-CHLOROPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 17-(2-CHLOROPHENYL)-1-{(E)-[(3-CHLOROPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17-(2-CHLOROPHENYL)-1-{(E)-[(3-CHLOROPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE apart from similar compounds is its specific arrangement of chlorophenyl groups and the imine functionality, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H20Cl2N2O2

Molecular Weight

523.4 g/mol

IUPAC Name

17-(2-chlorophenyl)-1-[(3-chlorophenyl)iminomethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C31H20Cl2N2O2/c32-18-8-7-9-19(16-18)34-17-31-22-12-3-1-10-20(22)26(21-11-2-4-13-23(21)31)27-28(31)30(37)35(29(27)36)25-15-6-5-14-24(25)33/h1-17,26-28H

InChI Key

QGSWCSRWRQAZRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C=NC6=CC(=CC=C6)Cl)C(=O)N(C4=O)C7=CC=CC=C7Cl

Origin of Product

United States

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